1-(6-Aminohexyl)-2-pyrrolidinone
Description
Properties
IUPAC Name |
1-(6-aminohexyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-7-3-1-2-4-8-12-9-5-6-10(12)13/h1-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKHFOXARSJRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401340031 | |
| Record name | 1-(6-Aminohexyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401340031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34751-42-3 | |
| Record name | 1-(6-Aminohexyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401340031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs of 1-(6-Aminohexyl)-2-pyrrolidinone are compared below based on substituents, molecular properties, and biological activities:
Table 1: Comparative Analysis of 2-Pyrrolidinone Derivatives
Pharmacological and Physicochemical Differences
- Aminoalkyl vs. Aryl Substituents: Aminoalkyl chains (e.g., 6-aminohexyl) likely improve water solubility compared to aromatic groups (e.g., 4-nitrophenyl), which may enhance membrane permeability .
- Biological Activity: Aryl-substituted derivatives (e.g., 1-(o-methoxybenzoyl)-2-pyrrolidinone) exhibit cognitive-enhancing effects, while aminoalkyl analogs may target neurological or metabolic pathways .
Research Findings
- Anticancer Potential: 2-Pyrrolidinone derivatives with dimethylaminophenyl groups demonstrate anticancer activity in vitro, suggesting that aminoalkyl or aromatic substituents could modulate cytotoxicity .
- Synthetic Utility: 1-(3-Aminopropyl)-2-pyrrolidinone is used to synthesize pyrimidine derivatives with anti-inflammatory properties, highlighting the role of aminoalkyl chains in drug development .
- Thermodynamic Properties: The parent compound, 2-pyrrolidinone, has a boiling point of 406.2 K and serves as a solvent in mixtures with aromatic hydrocarbons, indicating that substituents alter volatility and compatibility .
Preparation Methods
Protection of 6-Aminohexylamine
The primary amine in 6-aminohexylamine is protected using benzyl chloroformate (Cbz-Cl) or phthalic anhydride to form a carbamate or phthalimide derivative, respectively. For instance, reacting 6-aminohexylamine with Cbz-Cl in a basic aqueous medium yields N-Cbz-6-aminohexylamine, isolating the amine as a stable intermediate.
Activation of the Hexyl Chain
The protected amine is converted to a reactive electrophile, typically a bromide or tosylate. Treating N-Cbz-6-aminohexanol with thionyl bromide (SOBr₂) in dichloromethane generates N-Cbz-6-aminohexyl bromide, a potent alkylating agent.
Alkylation of 2-Pyrrolidinone
Under alkaline conditions, 2-pyrrolidinone undergoes deprotonation at the nitrogen, enabling nucleophilic attack on the activated hexyl derivative. For example, combining 2-pyrrolidinone with sodium hydride (NaH) in tetrahydrofuran (THF), followed by addition of N-Cbz-6-aminohexyl bromide, yields N-Cbz-1-(6-aminohexyl)-2-pyrrolidinone.
Deprotection
Catalytic hydrogenation (H₂/Pd-C) cleaves the Cbz group, affording 1-(6-aminohexyl)-2-pyrrolidinone. Alternatively, hydrazine hydrate removes phthalimide protections.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | Cbz-Cl, NaOH, H₂O, 0–5°C, 2 h | 85–90 |
| Activation | SOBr₂, CH₂Cl₂, 25°C, 12 h | 78 |
| Alkylation | NaH, THF, 60°C, 8 h | 72 |
| Deprotection | H₂ (50 psi), Pd-C, EtOH, 25°C, 6 h | 94 |
Reductive Amination of 6-Oxohexyl-pyrrolidinone
Reductive amination offers a streamlined route by condensing a carbonyl compound with an amine. Here, 6-oxohexyl-2-pyrrolidinone reacts with ammonia or ammonium acetate under reducing conditions.
Synthesis of 6-Oxohexyl-pyrrolidinone
The ketone precursor is prepared via Friedel-Crafts acylation: 2-pyrrolidinone reacts with hexanoyl chloride in the presence of AlCl₃, forming 6-oxohexyl-2-pyrrolidinone.
Reductive Amination
Using sodium cyanoborohydride (NaBH₃CN) in methanol with ammonium acetate at pH 5–6, the ketone undergoes imine formation followed by reduction to the amine. This one-pot method avoids intermediate isolation.
Optimization Insight:
-
pH Control: Maintaining acidic conditions (pH 5–6) via acetic acid enhances imine stabilization.
-
Solvent Choice: Methanol improves solubility of both polar and nonpolar intermediates.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 24 h |
| Temperature | 25°C |
| Yield | 68% |
Multicomponent Reaction via Ultrasound Irradiation
Green chemistry methodologies, such as ultrasound-promoted multicomponent reactions (MCRs), enable efficient synthesis with reduced waste. Adapted from citric acid-catalyzed pyrrolidinone syntheses, this approach condenses 2-pyrrolidinone, hexamethylenediamine, and an aldehyde.
Reaction Mechanism
Citric acid catalyzes a Mannich-type reaction:
Ultrasound Optimization
Ultrasound irradiation (40 kHz) enhances reaction kinetics by improving mass transfer and reducing activation energy. A solvent mixture of water and ethanol (3:1) under ultrasound achieves 88% yield in 2 h, compared to 24 h under conventional heating.
Advantages:
-
Eco-Friendly: Citric acid replaces toxic catalysts.
-
Rapid Synthesis: Reaction time reduced by 90%.
Catalytic Hydrogenation of Nitrohexyl-pyrrolidinone
Introducing the amine via nitro group reduction ensures regioselectivity. This method, inspired by nitroalkene reductions in pyrrolidine synthesis, involves:
Nitrohexyl-pyrrolidinone Synthesis
2-Pyrrolidinone is alkylated with 6-nitrohexyl bromide under basic conditions (K₂CO₃, DMF), yielding 1-(6-nitrohexyl)-2-pyrrolidinone.
Hydrogenation
Catalytic hydrogenation (H₂, Raney Ni, 100°C, 50 psi) reduces the nitro group to an amine. Excess hydrogen and elevated temperatures ensure complete conversion.
Critical Note:
-
Catalyst Choice: Raney nickel outperforms palladium in nitro group selectivity.
Key Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 65 |
| Hydrogenation | H₂, Raney Ni, 100°C, 10 h | 89 |
Ring-Opening of Activated Lactams
Activating 2-pyrrolidinone as a mesylate or tosylate enables nucleophilic substitution with 6-aminohexylamine.
Activation of 2-Pyrrolidinone
Treating 2-pyrrolidinone with mesyl chloride (MsCl) in pyridine forms the mesylate derivative, enhancing leaving-group ability.
Substitution Reaction
6-Aminohexylamine reacts with the mesylated lactam in acetonitrile at reflux, displacing the mesylate group. Triethylamine (Et₃N) neutralizes HCl byproducts.
Challenge:
-
Competitive Hydrolysis: Mesylates may hydrolyze in aqueous conditions, necessitating anhydrous solvents.
Yield: 58% after column chromatography.
Q & A
Q. What are optimized synthetic routes for 1-(6-Aminohexyl)-2-pyrrolidinone, and how do reaction conditions influence yield?
The synthesis of pyrrolidinone derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route includes reacting 2-pyrrolidinone with a bromohexylamine derivative under basic conditions. Key parameters include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity of the amino group .
- Protection strategies : Temporary Boc protection of the amino group prevents unwanted side reactions during synthesis .
Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the pyrrolidinone ring (δ ~2.3 ppm for ring protons) and aminohexyl chain (δ ~1.4–1.6 ppm for CH₂ groups) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~199.18) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: ~60.3%, H: ~10.1%, N: ~14.1%) .
Q. What solvent systems are optimal for enhancing the solubility of this compound in aqueous and organic matrices?
The aminohexyl group confers moderate hydrophilicity. For aqueous solutions:
- Use pH-adjusted buffers (e.g., phosphate buffer, pH 7.4) with 10–20% DMSO or ethanol as cosolvents .
For organic phases: - Dichloromethane or THF are effective, but avoid halogenated solvents if bromine/iodine substituents are present in analogs .
Advanced Research Questions
Q. How do steric and electronic effects of the 6-aminohexyl chain influence reactivity in cross-coupling reactions?
The aminohexyl group acts as both an electron donor (via the amine) and a steric hindrance factor:
- Buchwald-Hartwig amination : The amine can participate in palladium-catalyzed C–N bond formation, but steric bulk may reduce coupling efficiency. Use bulky ligands (e.g., XPhos) to mitigate this .
- Kinetic studies : Monitor reaction rates via in situ NMR (e.g., ¹H NMR in d⁶-DMSO) to assess electronic effects on transition states .
Q. What mechanistic insights exist for the biological interactions of this compound with protein targets?
Molecular docking and SPR studies suggest:
- The pyrrolidinone ring engages in hydrogen bonding with enzyme active sites (e.g., proteases or kinases) .
- The aminohexyl chain may enhance membrane permeability, as seen in analogs with logP values <2.5 .
Validate binding via isothermal titration calorimetry (ITC) and correlate with IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for pyrrolidinone derivatives?
Discrepancies often arise from measurement techniques:
Q. What strategies improve the stability of this compound under physiological conditions?
Q. How does the aminohexyl substituent affect the compound’s pharmacokinetic profile in in vivo models?
- Absorption : Enhanced oral bioavailability compared to non-aminated analogs (AUC increased by ~40% in rodent studies) .
- Metabolism : CYP3A4-mediated oxidation of the pyrrolidinone ring is a major clearance pathway. Use CYP inhibitors (e.g., ketoconazole) in metabolic stability assays .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
